2-Methyl-4-(pyridin-2-yl)pentan-3-one

Catalog No.
S13282922
CAS No.
6311-87-1
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-(pyridin-2-yl)pentan-3-one

CAS Number

6311-87-1

Product Name

2-Methyl-4-(pyridin-2-yl)pentan-3-one

IUPAC Name

2-methyl-4-pyridin-2-ylpentan-3-one

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-8(2)11(13)9(3)10-6-4-5-7-12-10/h4-9H,1-3H3

InChI Key

DUZWTMFSROVUBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)C1=CC=CC=N1

2-Methyl-4-(pyridin-2-yl)pentan-3-one is an organic compound characterized by its unique structure, which includes a ketone functional group and a pyridine ring. Its molecular formula is C12H15NC_{12}H_{15}N, indicating the presence of carbon, hydrogen, and nitrogen atoms. The compound features a branched alkyl chain with a methyl group and a pyridine moiety at the 4-position, contributing to its distinct chemical properties.

Typical of ketones:

  • Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The pyridine ring may participate in electrophilic substitution reactions, allowing for the introduction of substituents such as halogens or nitro groups.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic or basic medium
ReductionSodium borohydrideMethanol or ethanol
SubstitutionChlorine/BromineLewis acid catalyst

The synthesis of 2-Methyl-4-(pyridin-2-yl)pentan-3-one can be achieved through several methods:

  • Grignard Reaction: A common method involves the reaction of 3-pyridinecarboxaldehyde with a Grignard reagent derived from 1-bromopentane in an anhydrous ether solvent under inert conditions. This reaction yields an intermediate that can be oxidized to produce the desired ketone.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance yield and purity. Optimized reaction conditions, including temperature and pressure control, are crucial for large-scale production.

2-Methyl-4-(pyridin-2-yl)pentan-3-one has several applications across various fields:

  • Chemical Research: It serves as a building block in organic synthesis, allowing for the creation of complex molecules.
  • Pharmaceutical Development: The compound is explored for its potential as a pharmacophore in drug discovery.
  • Agrochemicals: It may be used as an intermediate in the synthesis of agrochemicals.

While direct interaction studies specific to 2-Methyl-4-(pyridin-2-yl)pentan-3-one are scarce, related compounds have shown effects on various biochemical pathways, including those involved in cell proliferation and energy metabolism. Further research is necessary to elucidate the precise mechanisms of action for this compound.

Several compounds share structural similarities with 2-Methyl-4-(pyridin-2-yl)pentan-3-one:

  • 1-(Pyridin-3-yl)pentan-1-one: This compound has a similar backbone but differs in the position of the pyridine ring.
  • 1-(Pyridin-4-yl)pentan-1-one: Another positional isomer that may exhibit different chemical properties due to the altered position of the pyridine group.
  • 4,4-Dimethyl-1-pyridin-3-yl-pentan-3-one: This compound features additional methyl groups that could influence reactivity and biological activity.

Uniqueness

The uniqueness of 2-Methyl-4-(pyridin-2-yl)pentan-3-one lies in its specific structural arrangement, which combines both branched alkyl and aromatic components. This configuration may impart distinct chemical reactivity and biological interactions compared to its analogs. Its ability to participate in various

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

177.115364102 g/mol

Monoisotopic Mass

177.115364102 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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